2-[4-(1-azepanylcarbonyl)benzyl]-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-[4-(1-azepanylcarbonyl)benzyl]-1,2,3,4-tetrahydroisoquinoline, also known as AZTQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of tetrahydroisoquinolines, which are known to exhibit a wide range of biological activities. In
Mechanism of Action
The mechanism of action of 2-[4-(1-azepanylcarbonyl)benzyl]-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it has been shown to modulate various signaling pathways, including the NF-κB and MAPK pathways. 2-[4-(1-azepanylcarbonyl)benzyl]-1,2,3,4-tetrahydroisoquinoline has also been shown to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in inflammatory processes.
Biochemical and Physiological Effects:
2-[4-(1-azepanylcarbonyl)benzyl]-1,2,3,4-tetrahydroisoquinoline has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. 2-[4-(1-azepanylcarbonyl)benzyl]-1,2,3,4-tetrahydroisoquinoline has also been shown to reduce oxidative stress, which is implicated in various diseases. Additionally, 2-[4-(1-azepanylcarbonyl)benzyl]-1,2,3,4-tetrahydroisoquinoline has been shown to exhibit antitumor effects by inducing apoptosis and inhibiting angiogenesis.
Advantages and Limitations for Lab Experiments
2-[4-(1-azepanylcarbonyl)benzyl]-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities. However, 2-[4-(1-azepanylcarbonyl)benzyl]-1,2,3,4-tetrahydroisoquinoline also has some limitations. It has poor solubility in water, which can limit its use in some experiments. Additionally, the mechanism of action of 2-[4-(1-azepanylcarbonyl)benzyl]-1,2,3,4-tetrahydroisoquinoline is not fully understood, which can make it difficult to design experiments to study its effects.
Future Directions
There are several future directions for the study of 2-[4-(1-azepanylcarbonyl)benzyl]-1,2,3,4-tetrahydroisoquinoline. One direction is to further elucidate its mechanism of action, which can provide insights into its therapeutic potential. Another direction is to explore its potential use in combination with other drugs or therapies for the treatment of various diseases. Additionally, there is a need to study the pharmacokinetics and pharmacodynamics of 2-[4-(1-azepanylcarbonyl)benzyl]-1,2,3,4-tetrahydroisoquinoline in humans to determine its safety and efficacy.
Synthesis Methods
The synthesis of 2-[4-(1-azepanylcarbonyl)benzyl]-1,2,3,4-tetrahydroisoquinoline involves the condensation of 1-azepanecarboxylic acid with 4-(4-formylphenyl)-1,2,3,4-tetrahydroisoquinoline in the presence of a catalyst. The resulting compound is then reduced to yield 2-[4-(1-azepanylcarbonyl)benzyl]-1,2,3,4-tetrahydroisoquinoline. This synthesis method has been optimized to yield high purity and high yield of 2-[4-(1-azepanylcarbonyl)benzyl]-1,2,3,4-tetrahydroisoquinoline.
Scientific Research Applications
2-[4-(1-azepanylcarbonyl)benzyl]-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and neuroprotective effects. 2-[4-(1-azepanylcarbonyl)benzyl]-1,2,3,4-tetrahydroisoquinoline has been studied in various in vitro and in vivo models, including cell culture, animal models, and clinical trials.
properties
IUPAC Name |
azepan-1-yl-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O/c26-23(25-14-5-1-2-6-15-25)21-11-9-19(10-12-21)17-24-16-13-20-7-3-4-8-22(20)18-24/h3-4,7-12H,1-2,5-6,13-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRSDGZQQMQYJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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